|A-Glucuronide-dPBD-PEG5-NH2

Catalog No.
S12880288
CAS No.
M.F
C78H101N7O35
M. Wt
1696.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
|A-Glucuronide-dPBD-PEG5-NH2

Product Name

|A-Glucuronide-dPBD-PEG5-NH2

IUPAC Name

(2S,3S,4S,5R,6S)-6-[4-[[(6aS)-3-[5-[[(6aS)-5-[[3-[2-[2-[2-[2-[2-(2-aminooxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethylcarbamoyl]-4-[(2S,3R,4S,5S,6S)-6-carboxy-3,4,5-trihydroxyoxan-2-yl]oxyphenyl]methoxycarbonyl]-6-hydroxy-2-methoxy-8-methylidene-11-oxo-6,6a,7,9-tetrahydropyrrolo[2,1-c][1,4]benzodiazepin-3-yl]oxy]pentoxy]-6-hydroxy-2-methoxy-8-methylidene-11-oxo-6,6a,7,9-tetrahydropyrrolo[2,1-c][1,4]benzodiazepine-5-carbonyl]oxymethyl]-2-(2-methoxyethylcarbamoyl)phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid

Molecular Formula

C78H101N7O35

Molecular Weight

1696.7 g/mol

InChI

InChI=1S/C78H101N7O35/c1-41-29-51-71(96)84(77(102)114-39-43-9-11-53(47(31-43)67(92)80-13-17-104-3)117-75-63(90)59(86)61(88)65(119-75)73(98)99)49-35-57(55(105-4)33-45(49)69(94)82(51)37-41)112-15-7-6-8-16-113-58-36-50-46(34-56(58)106-5)70(95)83-38-42(2)30-52(83)72(97)85(50)78(103)115-40-44-10-12-54(118-76-64(91)60(87)62(89)66(120-76)74(100)101)48(32-44)68(93)81-14-18-107-19-20-108-21-22-109-23-24-110-25-26-111-27-28-116-79/h9-12,31-36,51-52,59-66,71-72,75-76,86-91,96-97H,1-2,6-8,13-30,37-40,79H2,3-5H3,(H,80,92)(H,81,93)(H,98,99)(H,100,101)/t51-,52-,59-,60-,61-,62-,63+,64+,65-,66-,71?,72?,75+,76+/m0/s1

InChI Key

MUVJFUNVXJZTIV-FUSZXKDTSA-N

Canonical SMILES

COCCNC(=O)C1=C(C=CC(=C1)COC(=O)N2C(C3CC(=C)CN3C(=O)C4=CC(=C(C=C42)OCCCCCOC5=C(C=C6C(=C5)N(C(C7CC(=C)CN7C6=O)O)C(=O)OCC8=CC(=C(C=C8)OC9C(C(C(C(O9)C(=O)O)O)O)O)C(=O)NCCOCCOCCOCCOCCOCCON)OC)OC)O)OC1C(C(C(C(O1)C(=O)O)O)O)O

Isomeric SMILES

COCCNC(=O)C1=C(C=CC(=C1)COC(=O)N2C([C@@H]3CC(=C)CN3C(=O)C4=CC(=C(C=C42)OCCCCCOC5=C(C=C6C(=C5)N(C([C@@H]7CC(=C)CN7C6=O)O)C(=O)OCC8=CC(=C(C=C8)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)C(=O)O)O)O)O)C(=O)NCCOCCOCCOCCOCCOCCON)OC)OC)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)C(=O)O)O)O)O

A-Glucuronide-dPBD-PEG5-NH2 (TFA) is a sophisticated compound characterized by a β-glucuronide linkage to a pyrrolobenzodiazepine dimer. This structure is pivotal in the development of antibody-drug conjugates (ADCs), particularly the cIRCR201-dPBD variant. The β-glucuronide linkage serves as a cleavable connector, enabling the targeted delivery of therapeutic agents to specific cells, particularly in cancer treatment. The compound is noted for its capacity to induce apoptosis and halt the cell cycle, making it an essential tool in oncological research and therapeutic applications .

  • Cleavage Reactions: The β-glucuronide bond can be cleaved under certain conditions, releasing the active pyrrolobenzodiazepine dimer, which can exert cytotoxic effects on target cells.
  • Substitution Reactions: This compound can undergo substitution reactions where various functional groups may be replaced, altering its properties and biological activity.
  • Oxidation and Reduction Reactions: These reactions modify the oxidation state of the compound, potentially affecting its reactivity and biological functions.

Common Reagents and Conditions

The typical reagents for these reactions include organic solvents, acids, bases, and catalysts. Reaction conditions often require controlled temperatures and pH levels to achieve desired outcomes.

A-Glucuronide-dPBD-PEG5-NH2 (TFA) exhibits significant biological activity, particularly in cancer treatment:

  • Induction of Apoptosis: The compound effectively triggers programmed cell death in malignant cells.
  • Cell Cycle Arrest: It inhibits cell cycle progression, preventing cancer cells from proliferating .

These properties make it a valuable candidate for ADC formulations aimed at enhancing therapeutic efficacy while minimizing systemic toxicity.

The synthesis of A-Glucuronide-dPBD-PEG5-NH2 (TFA) involves several steps:

  • Conjugation: The initial step involves linking β-glucuronide to pyrrolobenzodiazepine to form a dimer.
  • Reaction Conditions: This process typically requires organic solvents and catalysts to facilitate the formation of the β-glucuronide bond.
  • Purification: Following synthesis, purification techniques such as high-performance liquid chromatography (HPLC) are employed to isolate the desired product from unreacted materials and by-products .

In industrial settings, automated systems are utilized to ensure consistent quality and yield during production.

A-Glucuronide-dPBD-PEG5-NH2 (TFA) has several applications:

  • Antibody-Drug Conjugates: It is primarily used in the synthesis of ADCs, providing a targeted approach to cancer therapy.
  • Cancer Research: Its ability to induce apoptosis makes it a valuable tool in studying cancer cell biology and treatment responses .

The unique properties of this compound allow for improved therapeutic strategies with reduced side effects compared to traditional chemotherapeutics.

Research into the interactions of A-Glucuronide-dPBD-PEG5-NH2 (TFA) focuses on its binding affinity with prenylated antibodies and other cellular targets. These studies are crucial for understanding how effectively the compound can deliver cytotoxic agents selectively to cancer cells while sparing normal tissues. The cleavable nature of the β-glucuronide linker enhances its potential for targeted drug delivery systems.

Several compounds share structural or functional similarities with A-Glucuronide-dPBD-PEG5-NH2 (TFA):

Compound NameDescriptionUnique Features
β-Glucuronide-dPBD-PEG5-NH2Similar structure without trifluoroacetic acid componentLacks TFA; may have different solubility or stability
Pyrrolobenzodiazepine DimersDimeric structures with varied linkers or functional groupsDifferent linkers may affect targeting and efficacy
Antibody-Drug ConjugatesVarious ADCs utilizing different linkers and payloadsTargeting mechanisms vary; may not employ β-glucuronide

The uniqueness of A-Glucuronide-dPBD-PEG5-NH2 (TFA) lies in its specific β-glucuronide linkage, which provides a cleavable mechanism for enhanced delivery of therapeutic agents. This feature allows for a more controlled release of active compounds in targeted cells, significantly improving therapeutic outcomes in cancer treatments compared to other similar compounds .

XLogP3

-3

Hydrogen Bond Acceptor Count

36

Hydrogen Bond Donor Count

13

Exact Mass

1695.6338579 g/mol

Monoisotopic Mass

1695.6338579 g/mol

Heavy Atom Count

120

Dates

Last modified: 08-10-2024

Explore Compound Types